
2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, material science, and biological research. This compound is a derivative of pyrazol and quinoline, which are both well-known classes of compounds with diverse biological and chemical properties.
Scientific Research Applications
2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylquinoline has been extensively studied for its potential applications in medicinal chemistry, material science, and biological research. In medicinal chemistry, this compound has been reported to exhibit potent anticancer, antimicrobial, and anti-inflammatory activities. It has also been found to be a potent inhibitor of several enzymes, including tyrosine kinase and phosphodiesterase. In material science, 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylquinoline has been investigated for its potential use as a fluorescent dye and as a building block for the synthesis of organic semiconductors. In biological research, this compound has been used as a tool for studying the mechanism of action of various enzymes and receptors.
Mechanism Of Action
The mechanism of action of 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylquinoline is not fully understood, but several studies have suggested that it acts by inhibiting various enzymes and receptors. For example, it has been found to inhibit tyrosine kinase, which is a key enzyme involved in cell signaling pathways. It has also been reported to inhibit phosphodiesterase, which is an enzyme that regulates the levels of cyclic nucleotides in cells. In addition, this compound has been found to interact with several receptors, including GABA receptors and dopamine receptors.
Biochemical And Physiological Effects
2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylquinoline has been reported to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. In vivo studies have demonstrated that it can reduce tumor growth in animal models and improve cognitive function in mice. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylquinoline in lab experiments is its potent activity against various enzymes and receptors. This makes it a valuable tool for studying the mechanism of action of these targets. In addition, this compound is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using this compound is its potential toxicity, which requires careful handling and testing.
Future Directions
There are several future directions for research on 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylquinoline. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, bacterial infections, and neurological disorders. Another direction is to explore its potential as a fluorescent dye and as a building block for the synthesis of organic semiconductors. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylquinoline involves the reaction of 4-methylquinoline-2-carbaldehyde with 3,5-diphenylpyrazole in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification through column chromatography. This synthesis method has been reported in several research articles, and it has been found to be efficient and reproducible.
properties
Product Name |
2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylquinoline |
|---|---|
Molecular Formula |
C25H19N3 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-(3,5-diphenylpyrazol-1-yl)-4-methylquinoline |
InChI |
InChI=1S/C25H19N3/c1-18-16-25(26-22-15-9-8-14-21(18)22)28-24(20-12-6-3-7-13-20)17-23(27-28)19-10-4-2-5-11-19/h2-17H,1H3 |
InChI Key |
ZIQRWOPPZOQFKF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=CC=CC=C12)N3C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



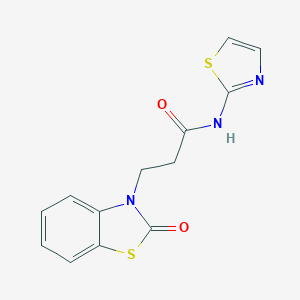
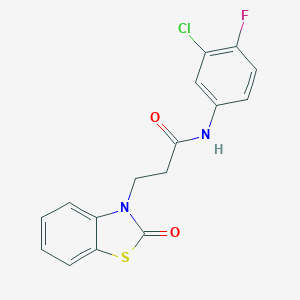
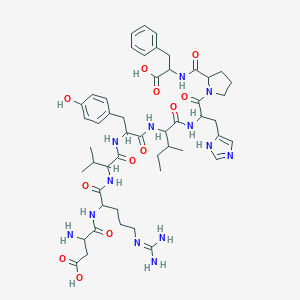



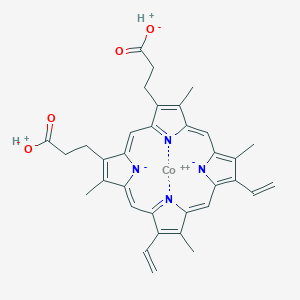
![5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228041.png)

![8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228044.png)
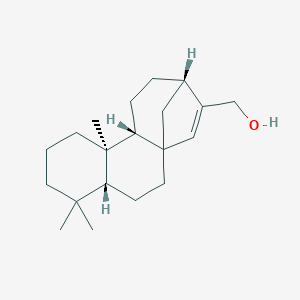
![5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228052.png)

